8-Bromo-5,7-dimethoxy-chromen-2-one, also known as 3-bromo-5,7-dimethoxycoumarin, is a compound belonging to the coumarin family, characterized by its unique structure and diverse biological activities. Coumarins are known for their potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties. The presence of bromine and methoxy groups in this compound enhances its reactivity and biological efficacy.
This compound can be synthesized from various precursors in the laboratory. The primary classification of 8-bromo-5,7-dimethoxy-chromen-2-one is as a brominated coumarin derivative. Its molecular formula is , with a molecular weight of approximately 285.09 g/mol. It is recognized for its potential applications in medicinal chemistry due to its structural characteristics that allow for interaction with biological targets.
The synthesis of 8-bromo-5,7-dimethoxy-chromen-2-one typically involves several steps:
The bromination reaction can be monitored using thin-layer chromatography (TLC) to determine the completion of the reaction. The yield can vary depending on the specific conditions employed during synthesis.
The molecular structure of 8-bromo-5,7-dimethoxy-chromen-2-one features a chromenone core with two methoxy groups located at the 5 and 7 positions and a bromine atom at the 8 position.
COC1=CC2=C(C=C(C(=O)O2)Br)C(=C1)OC
This structure contributes to its reactivity and interaction with biological molecules.
8-Bromo-5,7-dimethoxy-chromen-2-one undergoes several notable chemical reactions:
The reactivity of the bromine atom makes it a valuable intermediate for synthesizing other biologically active compounds.
The mechanism of action for 8-bromo-5,7-dimethoxy-chromen-2-one involves its interaction with specific molecular targets within biological systems:
This mechanism underlies its potential therapeutic applications in treating neurological disorders.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 285.09 g/mol |
Melting Point | 150–152 °C |
Appearance | White crystals |
8-Bromo-5,7-dimethoxy-chromen-2-one has several scientific applications:
CAS No.: 15302-16-6
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7
CAS No.: 55337-75-2